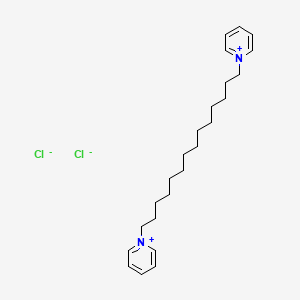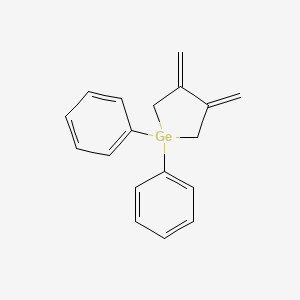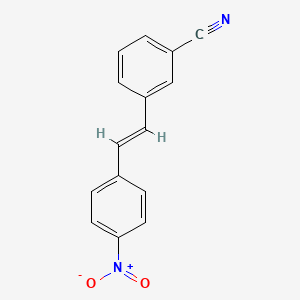
1,1'-(Tetradecane-1,14-diyl)di(pyridin-1-ium) dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Tetradecane-1,14-diyl)di(pyridin-1-ium) dichloride is a chemical compound with the molecular formula C24H38Cl2N2 It is a bis-pyridinium salt, where two pyridinium groups are connected by a tetradecane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Tetradecane-1,14-diyl)di(pyridin-1-ium) dichloride typically involves the reaction of pyridine with a tetradecane derivative. One common method is to react pyridine with 1,14-dichlorotetradecane under reflux conditions in the presence of a suitable solvent such as acetonitrile. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms are replaced by pyridinium groups, forming the desired bis-pyridinium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Tetradecane-1,14-diyl)di(pyridin-1-ium) dichloride can undergo various chemical reactions, including:
Oxidation: The pyridinium groups can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form the corresponding dihydropyridine derivatives.
Substitution: The chloride ions can be substituted with other anions through ion exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Ion exchange reactions can be carried out using various salts, such as sodium sulfate or potassium nitrate, in aqueous or organic solvents.
Major Products Formed
Oxidation: N-oxides of the pyridinium groups.
Reduction: Dihydropyridine derivatives.
Substitution: Bis-pyridinium salts with different anions.
Applications De Recherche Scientifique
1,1’-(Tetradecane-1,14-diyl)di(pyridin-1-ium) dichloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of coordination polymers and other complex structures.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its use in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the development of advanced materials, such as ion-exchange resins and catalysts.
Mécanisme D'action
The mechanism of action of 1,1’-(Tetradecane-1,14-diyl)di(pyridin-1-ium) dichloride involves its interaction with molecular targets through electrostatic and hydrophobic interactions. The pyridinium groups can interact with negatively charged sites on biomolecules, while the tetradecane chain provides hydrophobic interactions. These interactions can disrupt cellular processes and lead to antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-(1,14-Tetradecanediyl)bis[4-(hexylamino)pyridinium] dichloride
- 1,1’-(1,14-Tetradecanediyl)bis[4-(heptylamino)pyridinium] dichloride
Uniqueness
1,1’-(Tetradecane-1,14-diyl)di(pyridin-1-ium) dichloride is unique due to its specific structure, which combines the properties of pyridinium salts with a long alkyl chain. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Propriétés
Numéro CAS |
143707-06-6 |
|---|---|
Formule moléculaire |
C24H38Cl2N2 |
Poids moléculaire |
425.5 g/mol |
Nom IUPAC |
1-(14-pyridin-1-ium-1-yltetradecyl)pyridin-1-ium;dichloride |
InChI |
InChI=1S/C24H38N2.2ClH/c1(3-5-7-9-13-19-25-21-15-11-16-22-25)2-4-6-8-10-14-20-26-23-17-12-18-24-26;;/h11-12,15-18,21-24H,1-10,13-14,19-20H2;2*1H/q+2;;/p-2 |
Clé InChI |
HNZDNUSCQHDJBY-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=[N+](C=C1)CCCCCCCCCCCCCC[N+]2=CC=CC=C2.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(3-Oxobutanoyl)-1H-indol-3-yl]acetic acid](/img/structure/B15162114.png)
![N~1~,N~1~,N~2~,N~2~-Tetrakis[(2-ethenylphenyl)methyl]ethane-1,2-diamine](/img/structure/B15162122.png)
![(1S)-6-Oxabicyclo[3.1.0]hex-2-ene](/img/structure/B15162131.png)

![4-[(1R)-2-Amino-1-hydroxyethyl]-5-nitrobenzene-1,2-diol](/img/structure/B15162137.png)
![1-Propanone, 1-[6-[(trimethylsilyl)methyl]bicyclo[4.2.0]oct-7-yl]-](/img/structure/B15162143.png)
![1-[(Diethoxyphosphoryl)oxy]pyridin-1-ium chloride](/img/structure/B15162154.png)
![[(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(phenylmethanone)](/img/structure/B15162162.png)

![1-Ethenyl-4-{2-[4-(2-ethylhexane-1-sulfonyl)phenyl]ethenyl}benzene](/img/structure/B15162185.png)

![5-[(2-Chlorophenoxy)methyl]-4H-1,2,4-triazole-3,4-diamine](/img/structure/B15162189.png)
![Benzoic acid, 4-[[4-bromo-2-(1-hydroxybutyl)phenoxy]methyl]-](/img/structure/B15162199.png)

